5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine
Vue d'ensemble
Description
PF-04671536 is a highly potent and selective inhibitor of phosphodiesterase 8B (PDE8B) phosphodiesterase 8A (PDE8A). In primary human pancreatic islets, PF-04671536 increases insulin secretion in a glucose-dependent manner.
Activité Biologique
5-Methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine, commonly referred to as PF-04671536 hydrochloride, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of phosphodiesterases (PDEs). This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
PF-04671536 hydrochloride has a complex structure characterized by a triazolo-pyrimidine core fused with thiazole and morpholine moieties. Its molecular formula is with a molecular weight of approximately 342.41 g/mol. The compound's unique structural features contribute to its biological activity and selectivity for specific enzymes.
The primary mechanism of action for PF-04671536 involves the inhibition of phosphodiesterase 8 (PDE8), specifically the PDE8A and PDE8B isoforms. By inhibiting these enzymes, the compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical signaling molecules involved in various physiological processes. This modulation of cyclic nucleotide levels can lead to enhanced insulin secretion in pancreatic cells and has implications for treating metabolic disorders.
Insulin Secretion
Research indicates that PF-04671536 significantly enhances glucose-dependent insulin secretion in human pancreatic islet cells. This effect is crucial for potential applications in diabetes management, where improving insulin release is a primary therapeutic goal.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Its structural components, particularly the triazole and thiazole rings, are associated with various biological activities including antimicrobial and anticancer effects. Studies have suggested that compounds with similar structures exhibit cytotoxic effects against cancer cell lines .
Table 1: Summary of Biological Activities
Study on Insulin Secretion
In a pivotal study published in Diabetes, PF-04671536 was shown to increase insulin secretion from human pancreatic islets in a glucose-dependent manner. The study highlighted the compound's potential as a therapeutic agent for type 2 diabetes, demonstrating that it could enhance insulin release without causing hypoglycemia at normal glucose levels.
Anticancer Activity Evaluation
Another study evaluated the anticancer activity of PF-04671536 against several cancer cell lines including HeLa (cervical cancer) and CEM (human T lymphocyte). The results indicated that the compound exhibited significant cytotoxicity, suggesting its potential role as an anticancer agent. The mechanism behind this activity was linked to its ability to modulate signaling pathways involved in cell proliferation and apoptosis .
Propriétés
IUPAC Name |
5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N8OS/c1-9-17-13(15)12-14(18-9)22(20-19-12)7-10-6-21(3-4-23-10)8-11-16-2-5-24-11/h2,5,10H,3-4,6-8H2,1H3,(H2,15,17,18)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTJGTFOISKMAD-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(N=N2)CC3CN(CCO3)CC4=NC=CS4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C2C(=N1)N(N=N2)C[C@H]3CN(CCO3)CC4=NC=CS4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PF-04671536 interact with SCC cells and why is this interaction relevant in the context of pemetrexed treatment?
A1: PF-04671536, as a PDE8i, inhibits the activity of the PDE8 enzyme. PDE8 is responsible for degrading cyclic adenosine monophosphate (cAMP), a crucial signaling molecule involved in various cellular processes, including proliferation. By inhibiting PDE8, PF-04671536 leads to increased intracellular cAMP levels. []
Q2: What is the significance of the varying sensitivity observed in SCC cell lines with different levels of endogenous Protein Kinase A (PKA) and Protein Kinase G (PKG) activity in response to the combination treatment?
A2: The study observed that SCC cell lines with lower endogenous PKA/PKG activity were more sensitive to the combination treatment of PF-04671536 and pemetrexed. [] This finding suggests that the sensitization effect of PF-04671536 might be linked to the modulation of PKA/PKG signaling pathways.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.